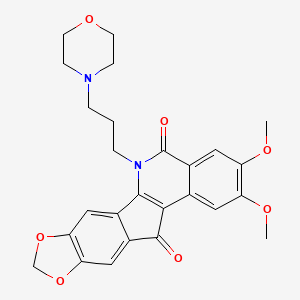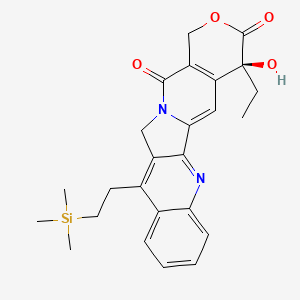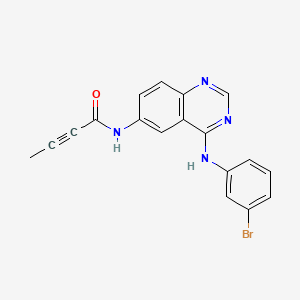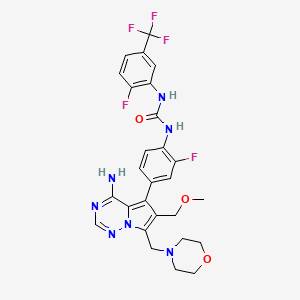
Actb-1003
Descripción general
Descripción
ACTB-1003 es un inhibidor de cinasa oral que se dirige a las mutaciones cancerosas, la angiogénesis e induce la apoptosis. Es conocido por su multiactividad, que se traduce en eficacia in vivo con inhibición del crecimiento tumoral dependiente de la dosis en varios cánceres histológicos, incluidos los cánceres de pulmón, mama y colorrectal .
Aplicaciones Científicas De Investigación
ACTB-1003 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de cinasas y sus efectos en varias vías bioquímicas.
Biología: Se emplea en estudios de líneas celulares para investigar sus efectos sobre la proliferación celular, la apoptosis y la angiogénesis.
Medicina: Se explora como un posible agente terapéutico para tratar varios cánceres, incluidos los cánceres de pulmón, mama y colorrectal.
Industria: Utilizado en el desarrollo de nuevos inhibidores de cinasas y otros compuestos farmacéuticos.
Mecanismo De Acción
ACTB-1003 ejerce sus efectos inhibiendo múltiples cinasas, incluido el receptor 1 del factor de crecimiento de fibroblastos (FGFR1), el receptor 2 del factor de crecimiento del endotelio vascular (VEGFR2) y Tie-2. Induce la apoptosis al dirigirse a la cinasa ribosomal S6 (RSK) y la cinasa p70S6 (p70S6K), que se encuentran aguas abajo de la vía de la fosfoinositido 3-cinasa (PI3K). Este enfoque multidiana da como resultado la inhibición del crecimiento de las células cancerosas, la angiogénesis y la inducción de la apoptosis .
Análisis Bioquímico
Biochemical Properties
Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .
Métodos De Preparación
ACTB-1003 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLas condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando rutas similares pero optimizadas para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
ACTB-1003 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos deshidroxilados .
Comparación Con Compuestos Similares
ACTB-1003 es único debido a sus propiedades de inhibición de múltiples cinasas. Los compuestos similares incluyen:
EOC317: Otro inhibidor de cinasa oral con objetivos similares, incluidos FGFR1, VEGFR2 y Tie-2.
Sunitinib: Un inhibidor de múltiples cinasas utilizado en la terapia del cáncer, que se dirige al VEGFR, al receptor del factor de crecimiento derivado de plaquetas (PDGFR) y otros.
Sorafenib: Se dirige a múltiples cinasas involucradas en el crecimiento tumoral y la angiogénesis, incluidas las cinasas VEGFR y RAF.
This compound destaca por su inhibición específica de RSK y p70S6K, que no suelen ser atacadas por otros inhibidores de cinasas .
Propiedades
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939805-30-8 | |
| Record name | ACTB-1003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTB-1003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





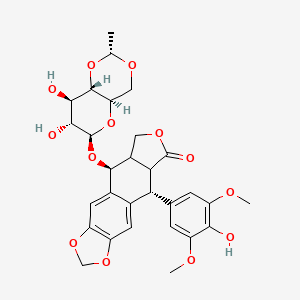
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
